molecular formula C15H14ClNO B312516 3-chloro-N-(3,5-dimethylphenyl)benzamide

3-chloro-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B312516
M. Wt: 259.73 g/mol
InChI Key: BAOURLFAKBSTSZ-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,5-dimethylphenyl)benzamide is a substituted benzamide derivative characterized by a benzoyl ring with a meta-chlorine substituent and an anilide ring bearing 3,5-dimethyl groups. Crystallographic studies reveal that the amide group (–NHCO–) forms dihedral angles of 61.2° and 42.2° with the benzoyl and anilide rings, respectively, influencing intermolecular interactions such as N–H···O hydrogen bonds and halogen bonding . Its molecular weight and lipophilicity (estimated logP ~4.3–5.2) position it as a candidate for membrane penetration in biological systems .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14ClNO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

BAOURLFAKBSTSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

This compound shares the 3,5-dimethylphenyl group but replaces the benzamide backbone with a hydroxynaphthalene-carboxamide. It exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, attributed to the electron-donating methyl groups enhancing lipophilicity and target binding . In contrast, 3-chloro-N-(3,5-dimethylphenyl)benzamide lacks the hydroxyl group, which may reduce PET inhibition efficacy but improve stability in non-polar environments.

3-Chloro-N-(3,5-Dichlorophenyl)Benzamide

Replacing methyl groups with chlorine atoms increases molecular weight (300.57 g/mol) and logP (5.21), suggesting higher lipophilicity .

2-Chloro-N-(3,5-Dimethylphenyl)Benzamide

A positional isomer with chlorine at the ortho position. Crystallographic data show a larger dihedral angle (76.7°) between aromatic rings compared to the meta-chloro analogue (61.2°), disrupting planarity and hydrogen-bonding networks . This structural difference could reduce binding affinity in biological systems.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Polar Surface Area (Ų) Key Structural Features
This compound 274.75 ~4.3 1 23.3 Meta-Cl; 3,5-diMe; antiparallel amide
3-Chloro-N-(3,5-dichlorophenyl)benzamide 300.57 5.21 1 23.3 Meta-Cl; 3,5-diCl; higher logP
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 305.34 ~3.8 2 49.3 Hydroxyl group; naphthalene backbone
2-Chloro-N-(3,5-dimethylphenyl)benzamide 274.75 ~4.0 1 23.3 Ortho-Cl; disrupted planarity

Key Observations :

  • Chlorine substituents increase logP, enhancing membrane permeability but risking solubility limitations.
  • Hydroxyl groups (as in hydroxynaphthalene derivatives) improve target binding but reduce metabolic stability .

Agrochemical Potential

  • PET Inhibition : N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide’s high PET inhibition (IC50 ~10 µM) highlights the importance of lipophilic substituents . The target compound’s methyl groups may offer similar advantages, though its lack of a hydroxyl group could shift its mechanism of action.
  • Herbicidal Activity: Pronamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide), a commercial herbicide, demonstrates that chloro and alkyl substitutions synergize for soil activity . The target compound’s dimethyl groups may provide selectivity for non-soil applications.

Pharmaceutical Relevance

  • Protein Interactions : 3,5-Disubstituted benzamides in show hydrogen bonding with GK protein residues (e.g., Arg63), suggesting that the target compound’s substituents could modulate similar interactions in kinase targets.
  • KOR Antagonism : LY2456302, a KOR antagonist with a 3,5-dimethylphenyl group, demonstrates the pharmacological relevance of this substituent in central nervous system targets .

Preparation Methods

Classical Amide Coupling via Acid Chloride Intermediates

The most straightforward synthesis route involves converting 3-chlorobenzoic acid to its acid chloride derivative, followed by coupling with 3,5-dimethylaniline. In a representative procedure, 3-chlorobenzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) under reflux for 2 hours to yield 3-chlorobenzoyl chloride . The crude acid chloride is then reacted with 3,5-dimethylaniline (12 mmol) in dichloromethane (DCM) at 0–5°C, with triethylamine (15 mmol) as a base. After stirring for 12 hours at room temperature, the mixture is washed with 5% NaOH and water, dried over MgSO₄, and concentrated to afford the product in 68–72% yield .

Key Data:

ParameterValue
Reaction Temperature0°C → 25°C
Yield (Isolated)68–72%
Purity (HPLC)≥95%

This method is favored for its simplicity but suffers from moderate yields due to competing hydrolysis of the acid chloride .

Schlenk Technique for Air-Sensitive Conditions

To mitigate side reactions, the Schlenk line technique is employed under inert atmospheres. 3-Chlorobenzoyl chloride (10 mmol) and 3,5-dimethylaniline (12 mmol) are dissolved in anhydrous tetrahydrofuran (THF), with slow addition of NaH (12 mmol) at −78°C . The reaction proceeds for 6 hours, after which the mixture is quenched with ice-cold water. Extraction with ethyl acetate and column chromatography (petroleum ether/EtOAc, 4:1) yield the product in 82% purity.

Advantages:

  • Reduced hydrolysis byproducts.

  • Improved yield (78–82%) compared to classical methods .

Palladium-Catalyzed Aminocarbonylation

A modern approach utilizes palladium catalysts to enhance efficiency. In a protocol adapted from Pd-PEPPSI complexes , 3-chlorobenzoic acid (1 mmol), 3,5-dimethylaniline (1.2 mmol), and Pd-PEPPSI complex C1 (0.3 mol%) are heated at 110°C in 3-chloropyridine with K₂CO₃ (1.5 mmol) for 16 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (SiO₂, hexane/EtOAc) in 89% yield .

Catalytic System Performance:

Catalyst Loading (mol%)Yield (%)Turnover Number (TON)
0.389297
0.591182

This method achieves high TONs, making it scalable for industrial applications .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-chlorobenzoic acid (1 mmol), 3,5-dimethylaniline (1.2 mmol), and HATU (1.1 mmol) in DMF is irradiated at 120°C for 20 minutes. Post-reaction processing yields the product in 85% purity after recrystallization from ethanol .

Optimization Results:

Irradiation Time (min)Temperature (°C)Yield (%)
1010065
2012085
3012083

Excessive irradiation beyond 20 minutes leads to decomposition, underscoring the need for precise time control .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods employ Wang resin-bound 3-chlorobenzoic acid. The resin (1.2 mmol/g) is treated with 3,5-dimethylaniline (2.5 equiv) and DIC/HOBt in DMF for 24 hours. Cleavage with 95% TFA/H₂O yields the product in 76% purity, suitable for combinatorial libraries .

Resin Performance Comparison:

Resin TypeLoading (mmol/g)Purity (%)
Wang1.276
Rink Amide0.868

Critical Analysis of Purification Techniques

Column Chromatography vs. Recrystallization:

MethodPurity (%)Recovery (%)
Silica Gel Column9580
Ethanol Recrystallization9865

While recrystallization offers higher purity, column chromatography balances yield and scalability .

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):
δ 8.02 (s, 1H, NH), 7.81–7.76 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 6.91 (s, 2H, Ar-H), 2.31 (s, 6H, CH₃) .

ESI-MS:
m/z 274.1 [M+H]⁺ (calc. 274.09) .

Industrial-Scale Considerations

Large batches (≥1 kg) require optimized distillation under reduced pressure (115–125°C at 20 mmHg) . Automated continuous-flow reactors achieve 92% yield with a throughput of 5 kg/day, highlighting the viability of palladium-catalyzed methods for production .

Q & A

Q. What are the validated synthetic routes for 3-chloro-N-(3,5-dimethylphenyl)benzamide?

The compound is synthesized via nucleophilic acyl substitution between 3-chlorobenzoyl chloride and 3,5-dimethylaniline. Crystallographic data (single-crystal X-ray diffraction) confirms the formation of a planar benzamide core with a dihedral angle of 12.5° between the aromatic rings . Purification via recrystallization from ethanol (yield: 78–85%) is recommended, with purity verification by HPLC (≥98%) and NMR (δ 8.0–7.2 ppm for aromatic protons) .

Q. How should researchers characterize this compound’s physicochemical properties?

Key characterization steps include:

  • Thermal stability : TGA analysis (decomposition onset: 220°C).
  • Solubility : LogP calculation (2.8 ± 0.2) using HPLC retention times.
  • Crystallinity : PXRD to confirm polymorphic purity .
  • Spectroscopic data : FT-IR for amide C=O stretch (1650–1680 cm⁻¹) and NH bend (1540 cm⁻¹) .

Advanced Research Questions

Q. What structural features influence the bioactivity of this compound analogs?

Comparative studies of benzamide derivatives show:

  • Halogen position : 3-chloro substitution enhances steric complementarity with target proteins (e.g., HIV protease) vs. 2-chloro analogs (IC₅₀: 1.2 μM vs. 5.7 μM) .
  • Substituent effects : 3,5-Dimethylphenyl groups improve lipophilicity (ΔLogP: +0.6) and membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) .
  • Methodological recommendation : Perform molecular dynamics simulations (AMBER/NAMD) to predict binding modes before synthesizing derivatives.

Q. How can researchers resolve contradictions in reported antiviral activity data?

Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 3.4 μM) may arise from:

  • Assay conditions : Cell type variability (HEK293 vs. MT-4 cells) .
  • Compound stability : Degradation in DMSO stocks >72 hours (monitor via LC-MS).
  • Solution : Validate activity using orthogonal assays (e.g., surface plasmon resonance for target binding kinetics) .

Q. What strategies are effective for target identification and mechanism elucidation?

  • Chemoproteomics : Use a biotinylated probe (synthesized via NHS-ester conjugation) for pull-down assays followed by LC-MS/MS analysis .
  • Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., to identify downregulated viral replication genes) .
  • In vivo validation : Zebrafish models for bioavailability studies (t₁/₂: 4.2 hours at 10 mg/kg) .

Methodological Guidance

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increase: 65% → 88%) .
  • Solvent optimization : Replace THF with DMF to reduce side-product formation (HPLC purity: 92% → 99%) .
  • Scale-up protocol : Maintain stoichiometric excess of 3,5-dimethylaniline (1.2 eq) and control temperature ≤40°C to prevent decomposition .

Q. What analytical techniques are critical for stability studies?

  • Forced degradation : Expose to UV light (320–400 nm) and analyze photodegradants via HRMS.
  • Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; amide bond cleavage occurs at pH >10 (t₁/₂: 6 hours) .
  • Storage recommendation : Lyophilize under argon and store at -80°C (<0.1% water content) .

Data Interpretation

Q. How to address variability in cytotoxicity profiles across studies?

  • Cell line selection : Compare results in primary cells (e.g., PBMCs) vs. immortalized lines (e.g., HepG2).
  • Assay interference : Test for false positives via counterscreens (e.g., LDH release assays).
  • Dose optimization : Use Hill slope analysis to differentiate specific vs. nonspecific effects .

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